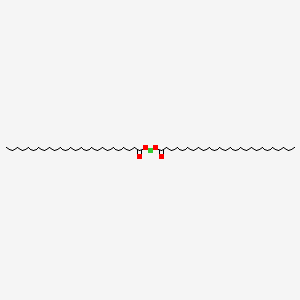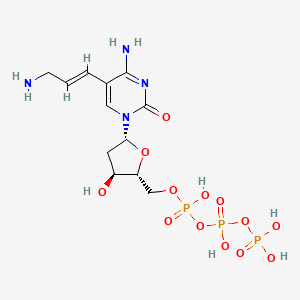![molecular formula C22H38BNOSi B12063526 (1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine CAS No. 848618-13-3](/img/structure/B12063526.png)
(1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a borabicyclo[3.3.2]decane core, which is functionalized with a pseudoephedrinyl group and a trimethylsilyl group. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it a subject of study in stereochemistry and asymmetric synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the borabicyclo[3.3.2]decane core, followed by the introduction of the pseudoephedrinyl and trimethylsilyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the purity and stereochemical integrity of the compound.
化学反应分析
Types of Reactions
(+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the borabicyclo[3.3.2]decane core.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthetic applications.
科学研究应用
(+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound’s reactivity and stability make it valuable in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism by which (+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane exerts its effects involves its interaction with specific molecular targets. The pseudoephedrinyl group can interact with biological receptors, while the borabicyclo[3.3.2]decane core provides a stable framework for these interactions. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-9-borabicyclo[3.3.2]decane: Lacks the trimethylsilyl group, resulting in different reactivity and biological activity.
(+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.1]nonane: Similar structure but with a different bicyclic core, leading to variations in chemical properties and applications.
Uniqueness
The presence of the trimethylsilyl group in (+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane imparts unique chemical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and material science.
属性
CAS 编号 |
848618-13-3 |
|---|---|
分子式 |
C22H38BNOSi |
分子量 |
371.4 g/mol |
IUPAC 名称 |
(1S,2S)-N-methyl-1-phenyl-1-[[(10R)-10-trimethylsilyl-9-borabicyclo[3.3.2]decan-9-yl]oxy]propan-2-amine |
InChI |
InChI=1S/C22H38BNOSi/c1-17(24-2)21(18-11-7-6-8-12-18)25-23-20-15-9-13-19(14-10-16-20)22(23)26(3,4)5/h6-8,11-12,17,19-22,24H,9-10,13-16H2,1-5H3/t17-,19?,20?,21+,22-/m0/s1 |
InChI 键 |
ZOZYQBFBLCMBTA-JRPFUZFTSA-N |
手性 SMILES |
B1([C@H](C2CCCC1CCC2)[Si](C)(C)C)O[C@@H](C3=CC=CC=C3)[C@H](C)NC |
规范 SMILES |
B1(C2CCCC(C1[Si](C)(C)C)CCC2)OC(C3=CC=CC=C3)C(C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



palladium(II)](/img/structure/B12063454.png)


![Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)



![2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12063479.png)



![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide](/img/structure/B12063517.png)

